((4-Chloro-3-nitrophenyl)sulfonyl)cyclopropylamine
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Description
Scientific Research Applications
Synthesis of Nitrocyclopropane
Nitrocyclopropane is prepared by reacting 3-chloro-1-nitropropane with an amine, which has a polar center in addition to an amino function, in the presence of a polar, aprotic solvent. For example, the reaction of 3-chloro-1-nitropropane with ethylene diamine in the presence of dimethyl sulfoxide produces nitrocyclopropane in high yield (Faugeras, Luong, & Papadopoulo, 1999).
Development of Thermally Stable Polyimides
A novel diamine with built-in sulfone, ether, and amide structure was prepared via three-step reactions, leading to the development of thermally stable polyimides. These poly(sulfone ether amide imide)s were characterized and their properties studied, revealing their potential for high-performance material applications (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).
Arylsulfonylation of Cytisine
The arylsulfonylation of cytisine in the presence of triethylamine led to the creation of new compounds with distinct molecular arrangements around the sulfonyl site. This synthesis pathway underscores the versatility of sulfonyl compounds in creating structurally diverse and potentially bioactive molecules (Okmanov, Olimova, Karabaeva, Sapaev, & Abdireymov, 2023).
Synthesis of Aromatic Polyimides
New diamine monomers containing flexible sulfone, sulfide, and amide units were prepared, leading to the synthesis of aromatic poly(sulfone sulfide amide imide)s. These new types of soluble thermally stable polymers demonstrate the importance of sulfonyl compounds in advancing polymer chemistry (Mehdipour‐Ataei & Hatami, 2007).
Arylative-Cyclopropanation Process
A stereoselective arylative cyclopropanation process involving treatment of halogenated dienone systems with a Michael donor containing a nitro-aryl-sulfone was developed. This method exemplifies the application of sulfonyl compounds in creating arylated cyclopropanes under mild conditions, enhancing the green chemistry and atom economy principles (Coulibali, Deruer, Godin, & Canesi, 2017).
Properties
IUPAC Name |
4-chloro-N-cyclopropyl-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4S/c10-8-4-3-7(5-9(8)12(13)14)17(15,16)11-6-1-2-6/h3-6,11H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCCJACAITXWAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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